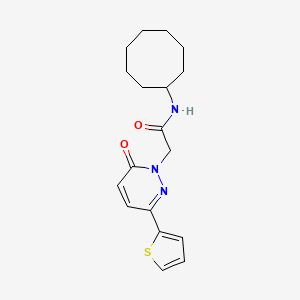

N-cyclooctyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

N-cyclooctyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (CAS: 1224128-79-3) is a pyridazinone derivative with the molecular formula C24H33N5O2 . Its structure features:

- A pyridazinone core (6-oxo-pyridazine) substituted with a thiophen-2-yl group at position 3.

- An acetamide side chain at position 1 of the pyridazinone, with a cyclooctyl group attached to the nitrogen.

This compound is of interest in medicinal chemistry due to the pyridazinone scaffold's prevalence in bioactive molecules, particularly in anti-inflammatory, anticancer, and antimicrobial agents. The thiophene and cyclooctyl moieties contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-cyclooctyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-17(19-14-7-4-2-1-3-5-8-14)13-21-18(23)11-10-15(20-21)16-9-6-12-24-16/h6,9-12,14H,1-5,7-8,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOGHORUMFZXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

Attachment of the Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution or alkylation reactions using cyclooctyl halides or cyclooctyl tosylates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction with these targets can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying N-Substituents

N-(4-Methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (Entry 24, )

- Molecular Formula : C17H15N3O3S.

- Key Differences : The acetamide nitrogen is substituted with a 4-methoxyphenyl group instead of cyclooctyl.

- Reduced steric bulk compared to cyclooctyl may improve solubility but decrease membrane permeability .

N’-(3,4,5-Trimethoxybenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 8, )

- Molecular Formula : C29H29N7O4.

- Key Differences : Replaces the acetamide group with a hydrazide and incorporates a 3,4,5-trimethoxybenzylidene moiety .

- Implications :

Hybrid Pyridazinone-Antipyrine Derivatives ()

Compound 6a :

- Structure: Combines pyridazinone with an antipyrine (pyrazolone) group via an acetamide linker.

- Key Differences : The antipyrine moiety introduces additional hydrogen-bonding sites (C=O and NH groups) and a phenyl substituent .

- Pharmacological Data :

Compound 6b :

- Structure: Features a 4-chlorophenylpiperazinyl group on the pyridazinone core.

- Key Differences : The chlorophenyl group increases lipophilicity and may enhance CNS penetration.

- Biological Activity: Shows enhanced cytotoxicity compared to non-halogenated analogues, likely due to halogen bonding .

Pyridazinones with Sulfur-Containing Substituents ()

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) :

- Structure : Contains a methylthio-benzyl group and a bromophenylacetamide .

- Key Differences : The sulfur atom in the methylthio group may participate in covalent interactions with cysteine residues in enzymes.

- Synthesis : Low yield (10%) due to steric hindrance from the bromophenyl group .

2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide (8c) :

- Structure : Combines methoxybenzyl and methylthiophenyl groups.

- Implications : The methoxy group improves solubility, while the methylthio group enhances lipid bilayer penetration .

Adamantane and Quinoxaline Derivatives ()

2-(2-Adamantane-1H-indol-3-yl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)acetamide (5d) :

- Structure : Incorporates a rigid adamantane group and a thiophen-ethyl chain.

- Key Differences : Adamantane’s bulkiness increases metabolic stability but reduces solubility.

- Pharmacokinetics : Likely superior blood-brain barrier penetration compared to cyclooctyl derivatives .

N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a) :

- Structure: Replaces pyridazinone with a quinoxaline core.

Biological Activity

N-cyclooctyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its unique structural features, including a pyridazine ring, a thiophene moiety, and an acetamide functional group. This structural complexity suggests potential for diverse biological interactions, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound can be represented as follows:

Its structural components include:

- Pyridazine ring : Known for its ability to participate in various chemical reactions.

- Thiophene moiety : Contributes to electronic properties and biological activity.

- Cyclooctyl group : Enhances lipophilicity, potentially affecting pharmacokinetics.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to various therapeutic effects.

Predicted Activities

Computational methods analyzing structure-activity relationships (SAR) suggest that this compound may exhibit activities against several biological targets, including:

- Antimicrobial properties : Potential effectiveness against bacterial strains.

- Anti-inflammatory effects : Possible inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique pharmacological profiles of this compound. The following table summarizes some relevant compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 6-Thiophenylpyridazinone | Contains pyridazine and thiophene rings | Lacks cyclohexane moiety |

| Acetylsalicylic Acid (Aspirin) | Contains acetyl and carboxylic acid groups | Known anti-inflammatory properties |

| 3-(Thiophen-2-yl)propanoic acid | Similar thiophene structure | Simpler aliphatic chain |

This table illustrates how the unique combination of structural elements in this compound may lead to distinct pharmacological profiles.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For example, a related class of heterocyclic compounds demonstrated selective antibacterial properties against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, suggesting that N-cyclooctyl derivatives could possess comparable efficacy against resistant strains.

Anti-inflammatory Properties

Research into COX inhibitors has revealed that compounds containing similar functional groups can effectively inhibit COX enzymes, which are crucial in the inflammatory pathway. The binding interactions typically involve hydrogen bonds with key amino acid residues in the active site of the enzyme. This suggests that N-cyclooctyl derivatives might also exhibit anti-inflammatory actions through similar mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.